1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride
Description
This compound is a thiazole derivative characterized by a 5-methyl-substituted thiazole core, an acetyl group at position 2, and a 3-(trifluoromethyl)phenylamino group at position 2. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmaceutical applications. The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS.ClH/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16;/h3-6H,1-2H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFSMLDHKCTFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is classified as a thiazole derivative, which is known for its diverse biological properties. The presence of a trifluoromethyl group and a methyl substitution on the thiazole ring enhances its lipophilicity and potentially its biological activity.
Chemical Formula: C12H12ClF3N2S
Molecular Weight: 302.75 g/mol
IUPAC Name: this compound
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | <10 | |
| WM793 (human melanoma) | <30 |
The structure-activity relationship indicates that the thiazole moiety is crucial for cytotoxic activity. The trifluoromethyl group enhances the compound's interaction with cellular targets, leading to increased efficacy.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Molecular dynamics simulations have suggested that it interacts with key proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts, with limited hydrogen bonding interactions .
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various pathogens. Research has shown that thiazole derivatives can inhibit the growth of bacteria and fungi:
| Microorganism | Activity | Method |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Disk diffusion method |
| Candida albicans | Moderate inhibition | Disk diffusion method |
| Escherichia coli | Weak inhibition | Disk diffusion method |
The antimicrobial efficacy is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's ability to penetrate microbial membranes .
Case Studies
Several case studies have highlighted the potential of thiazole derivatives in clinical applications:
- Thiazoles as Antitumor Agents : A study reported that compounds similar to this compound were effective against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Synergistic Effects : Research indicated that combining this compound with other agents could enhance its efficacy against resistant cancer cell lines, suggesting a potential for combination therapies in clinical settings .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 336.76 g/mol. The presence of a trifluoromethyl group enhances its biological activity, making it a subject of interest in drug development.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit the proliferation of various cancer cell lines. The specific compound has been investigated for its potential to target pancreatic cancer cells, with preliminary results suggesting promising antiproliferative activity.
- Case Study : A study demonstrated the synthesis of thiazole derivatives and their testing against pancreatic cancer cell lines, revealing that certain structural modifications led to enhanced cytotoxicity. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant effects. A related study tested various thiazole compounds in picrotoxin-induced convulsion models, showing that modifications to the thiazole structure could yield effective anticonvulsants.
- Case Study : In one study, several thiazole derivatives were synthesized and evaluated for anticonvulsant activity. The results indicated that certain compounds exhibited significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .
Biological Mechanisms
The biological activity of 1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Thiazole compounds often act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
- Modulation of Signaling Pathways : These compounds may influence key signaling pathways involved in cell proliferation and survival.
Pharmacological Insights
The pharmacological profile of this compound suggests it may serve as a lead compound for developing new therapeutic agents targeting cancer and neurological disorders. Its structural characteristics allow for further modification to enhance potency and selectivity.
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole Derivatives with Halogenated Substituents
- 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride (CAS: 125989-57-3): Structural Differences: Replaces the 3-(trifluoromethyl)phenylamino group with a phenyl group at position 2. Biological Relevance: Similar thiazole cores are associated with antimicrobial activity, but the absence of the trifluoromethyl group may reduce metabolic stability .
Trifluoromethylphenyl-Containing Compounds
- Cinacalcet Hydrochloride (N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane hydrochloride): Structural Differences: Shares the 3-(trifluoromethyl)phenyl group but incorporates a naphthyl-propane backbone instead of a thiazole. Functional Impact: The trifluoromethyl group enhances binding to calcium-sensing receptors, a property leveraged in hyperparathyroidism treatment. This highlights the substituent’s role in target specificity .
Halogenated Thioether-Triazole Derivatives (Compounds 5i, 5j, 5k)**
- Examples : 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i):
- Structural Differences : Replaces the thiazole core with a triazole-thioether linkage and a quinazoline-piperidine moiety.
- Biological Activity : Exhibits antibacterial and antifungal activity (MIC values: 2–8 µg/mL for S. aureus and C. albicans). The chloro substituent’s electron-withdrawing effect parallels the trifluoromethyl group’s role in enhancing stability .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 1-(4-Methyl-2-phenyl-thiazol-5-yl)ethan-1-one HCl | Cinacalcet HCl | Compound 5i |
|---|---|---|---|---|
| Core Structure | Thiazole | Thiazole | Propane-naphthyl | Triazole-thioether |
| Key Substituent | CF3-phenylamino | Phenyl | CF3-phenyl | Cl-phenyl |
| Solubility (Salt Form) | High (HCl) | High (HCl) | High (HCl) | Moderate |
| Melting Point | Not reported | Not reported | 160–162°C | 99–100°C |
| Bioactivity | Under study | Antimicrobial potential | Anti-parathyroid | Antimicrobial |
Q & A
Q. Challenges :
- Low yields due to steric hindrance from the trifluoromethyl group.
- Purification difficulties; column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (DMSO/water) is often required .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves spatial arrangement, particularly for the thiazole-trifluoromethylphenylamino linkage .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 372.08) .
Table 1 : Representative NMR Data (DMSO-d₆)
| Proton Position | δ (ppm) | Assignment |
|---|---|---|
| Thiazole C-H | 8.1 | H-2 |
| Trifluoromethyl | 7.8–7.6 | Aromatic H |
Advanced: How can reaction mechanisms for substituent introduction be elucidated?
Answer:
- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants for amino group substitution .
- DFT calculations : Model transition states to explain regioselectivity (e.g., preference for para-substitution on phenyl rings) .
- Isotopic labeling : Use ¹⁵N-labeled amines to track bond formation via 2D NMR (e.g., HSQC) .
Advanced: How do solvent and catalyst choices impact synthetic efficiency?
Answer:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification .
- Catalysts : CuI or Pd(PPh₃)₄ improves coupling reactions for aryl-amino bond formation, increasing yields by ~20% .
Table 2 : Solvent Optimization for Thiazole Formation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 95 |
| Ethanol | 45 | 85 |
Basic: What are common degradation pathways under varying conditions?
Answer:
- Hydrolytic degradation : The thiazole ring is susceptible to hydrolysis at high pH (>10), forming thioamide derivatives .
- Thermal stability : Decomposition above 200°C (TGA data), releasing HCl gas and forming charred residues .
Mitigation : Store under inert gas (N₂) at 4°C to prevent moisture absorption.
Advanced: How can computational methods predict biological activity?
Answer:
- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; docking scores <−7.0 kcal/mol suggest strong binding .
- QSAR models : Correlate substituent electronegativity (e.g., CF₃) with inhibitory potency (IC₅₀) .
Basic: How to resolve contradictions in reported bioactivity data?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and controls .
- Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites in cell-based assays .
Example : Discrepancies in IC₅₀ values (5–50 µM) may arise from differences in ATP concentrations in kinase assays.
Advanced: What strategies optimize HPLC purity analysis?
Answer:
- Column selection : C18 columns (5 µm, 150 mm) with 0.1% TFA in acetonitrile/water gradients resolve polar impurities .
- Detection : UV at 254 nm for thiazole absorption; adjust λ to 210 nm for hydrochloride quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
